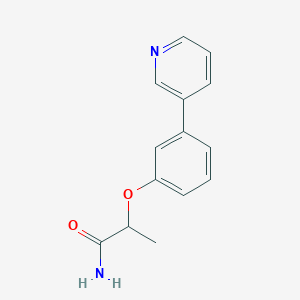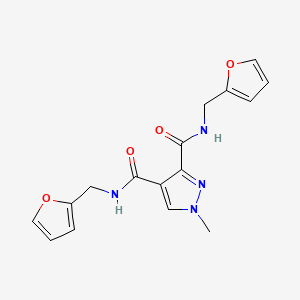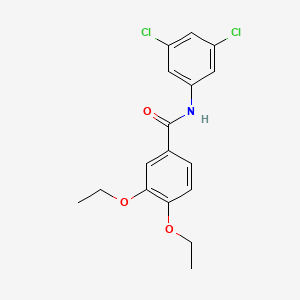![molecular formula C18H20N2O3S B6098298 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B6098298.png)
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]benzenesulfonamide, commonly known as OPB-9195, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. OPB-9195 belongs to the class of sulfonamide derivatives and is known for its ability to inhibit the activity of several enzymes, including carbonic anhydrases, metalloproteases, and histone deacetylases.
Mecanismo De Acción
OPB-9195 inhibits the activity of several enzymes, including carbonic anhydrases, metalloproteases, and histone deacetylases. Carbonic anhydrases are enzymes that play a role in the regulation of pH in the body, while metalloproteases are involved in the breakdown of extracellular matrix proteins. Histone deacetylases are enzymes that modify histone proteins, which can affect gene expression. By inhibiting these enzymes, OPB-9195 can affect various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have several biochemical and physiological effects. In cancer research, OPB-9195 has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In addition, OPB-9195 has been shown to enhance the effectiveness of chemotherapy drugs by increasing the sensitivity of tumor cells to these drugs. In inflammation research, OPB-9195 has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. Furthermore, OPB-9195 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OPB-9195 in lab experiments is its ability to inhibit the activity of several enzymes, which can provide insight into the role of these enzymes in various cellular processes. In addition, OPB-9195 has been shown to have potential therapeutic applications in various diseases, which can provide a basis for the development of new drugs. However, one limitation of using OPB-9195 in lab experiments is its potential toxicity, which can affect the viability of cells and the interpretation of results.
Direcciones Futuras
There are several future directions for the study of OPB-9195. One direction is to investigate the potential therapeutic applications of OPB-9195 in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to explore the use of OPB-9195 in combination with other drugs to enhance its effectiveness. Furthermore, future studies could focus on the development of more potent and selective inhibitors of the enzymes targeted by OPB-9195. Overall, the study of OPB-9195 has the potential to provide valuable insights into the role of enzymes in various diseases and to lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of OPB-9195 involves the reaction of 2-phenylethylamine with 5-chloro-2-nitrobenzenesulfonamide, followed by reduction with sodium dithionite to yield the desired product. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
OPB-9195 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, OPB-9195 has been shown to inhibit the growth of tumor cells and enhance the effectiveness of chemotherapy drugs. In addition, OPB-9195 has been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, OPB-9195 has been investigated for its potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-13-16(19-24(22,23)17-9-5-2-6-10-17)14-20(18)12-11-15-7-3-1-4-8-15/h1-10,16,19H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDNUNZGKNTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B6098217.png)

![ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate](/img/structure/B6098227.png)
![N-benzyl-2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6098231.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6098245.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)
![N-cyclohexyl-3-({4-[(3-oxo-1-piperazinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6098257.png)

![N-(4-ethylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6098272.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B6098279.png)
![2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B6098283.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6098287.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6098290.png)
